

phase transition temperatures of lead potassium niobate

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Compound of Interest

Compound Name: *Lead potassium*

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An In-depth Technical Guide on the Phase Transition Temperatures of **Lead Potassium Niobate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead potassium niobate ($(\text{Pb,K})\text{Nb}_2\text{O}_6$, commonly referred to as PKN), is a ferroelectric material belonging to the tetragonal tungsten bronze (TTB) family. Its robust ferroelectric, piezoelectric, and electro-optic properties make it a material of significant interest for a variety of applications, including transducers, sensors, and non-volatile memory. A critical aspect of tailoring PKN for specific applications is a thorough understanding of its phase transition temperatures, particularly the Curie temperature (T_c), which marks the transition from the ferroelectric to the paraelectric phase. This technical guide provides a comprehensive overview of the phase transition temperatures of **lead potassium** niobate solid solutions, detailed experimental protocols for their determination, and visual representations of key concepts and workflows.

Quantitative Data on Phase Transition Temperatures

The ferroelectric-paraelectric phase transition temperature (Curie temperature, T_c) of **lead potassium** niobate is highly dependent on its composition, specifically the ratio of lead to potassium. The general formula for this solid solution is often expressed as $Pb_{1-x}K_xNb_2O_6$, where 'x' represents the level of potassium substitution. As the concentration of potassium increases, the Curie temperature generally decreases.

A summary of the Curie temperatures for various compositions of $Pb_{1-x}K_xNb_2O_6$ is presented in the table below. This data is crucial for selecting a composition with a suitable operating temperature range for a given application.

Composition (x in $Pb_{1-x}K_xNb_2O_6$)	Curie Temperature (T_c) in °C	Reference
0.0	600	[1]
0.05	-	[1]
0.10	518	[2]
0.15	-	[1]
0.20	450 ± 10	[1]
0.30	388	[1]

Note: The data for $x=0.05$ and $x=0.15$ were part of a study showing a decreasing trend but the exact values were not explicitly stated in the provided abstract.

Experimental Protocols

The determination of phase transition temperatures in ferroelectric ceramics like **lead potassium** niobate relies on several key characterization techniques. Below are detailed methodologies for the most common experimental protocols.

Solid-State Synthesis of $Pb_{1-x}K_xNb_2O_6$ Ceramics

This protocol describes the conventional solid-state reaction method for preparing polycrystalline PKN ceramics.

a. Materials and Equipment:

- High-purity (>99.9%) precursor powders: Lead(II) oxide (PbO), Potassium carbonate (K_2CO_3), and Niobium(V) oxide (Nb_2O_5).
- Agate mortar and pestle or ball mill with zirconia media.
- Methanol or ethanol for wet mixing.
- High-temperature furnace capable of reaching at least 1200°C.
- Alumina crucibles.
- Hydraulic press and pellet die.

b. Procedure:

- **Stoichiometric Weighing:** Accurately weigh the precursor powders according to the desired stoichiometry of $Pb_{1-x}K_{2x}Nb_2O_6$. An excess of PbO (typically 1-2 wt%) is often added to compensate for its volatilization at high temperatures.
- **Mixing and Milling:** The powders are intimately mixed to ensure homogeneity. This can be done by grinding in an agate mortar with methanol or by ball milling for several hours.
- **Calcination:** The mixed powder is placed in an alumina crucible and calcined in a furnace. A typical calcination profile is heating to 800-900°C for 2-4 hours. This step initiates the chemical reaction to form the desired PKN phase.
- **Intermediate Grinding:** After calcination, the powder is ground again to break up agglomerates and ensure a fine, reactive powder.
- **Pellet Pressing:** The calcined powder is mixed with a small amount of a binder (e.g., polyvinyl alcohol) and pressed into pellets of the desired dimensions using a hydraulic press.

- Sintering: The pellets are placed on a platinum foil or in an alumina crucible and sintered at a high temperature, typically between 1100°C and 1250°C for 2-4 hours. The sintering process densifies the ceramic.
- Cooling: The furnace is cooled down to room temperature at a controlled rate.

Dielectric Constant Measurement

This protocol outlines the procedure for measuring the dielectric constant as a function of temperature to identify the Curie temperature.

a. Materials and Equipment:

- Sintered ceramic pellet of **lead potassium** niobate.
- High-temperature furnace with a programmable temperature controller.
- LCR meter (Inductance, Capacitance, Resistance meter).
- High-temperature sample holder with platinum or silver electrodes.
- Silver paste and fine brush.
- Thermocouple.

b. Procedure:

- Sample Preparation: The sintered pellet is polished to achieve flat and parallel surfaces.
- Electrode Application: A thin layer of silver paste is applied to the two flat surfaces of the pellet to act as electrodes. The paste is then fired at a suitable temperature (e.g., 600-800°C) to ensure good electrical contact.
- Sample Mounting: The electroded sample is placed in the high-temperature sample holder, ensuring good contact between the sample electrodes and the holder's electrodes. A thermocouple is placed in close proximity to the sample to accurately measure its temperature.

- **Measurement Setup:** The sample holder is placed inside the furnace, and the electrodes are connected to the LCR meter.
- **Data Acquisition:** The capacitance of the sample is measured as the temperature is slowly ramped up from room temperature to a temperature above the expected Curie temperature (e.g., 600°C). Measurements are typically taken at a fixed frequency (e.g., 1 kHz, 10 kHz, or 100 kHz). The heating rate should be slow (e.g., 2-5°C/min) to ensure thermal equilibrium.
- **Data Analysis:** The dielectric constant (ϵ_r) is calculated from the measured capacitance (C), the sample thickness (d), and the electrode area (A) using the formula: $\epsilon_r = (C * d) / (\epsilon_0 * A)$, where ϵ_0 is the permittivity of free space. The Curie temperature (T_c) is identified as the temperature at which the dielectric constant reaches its maximum value.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the detection of phase transitions.

a. Materials and Equipment:

- Differential Scanning Calorimeter (DSC).
- Small piece of a sintered **lead potassium** niobate pellet or calcined powder.
- Aluminum or platinum crucibles and lids.
- Microbalance.

b. Procedure:

- **Sample Preparation:** A small, representative piece of the sintered ceramic or a few milligrams of the calcined powder (typically 5-20 mg) is accurately weighed and placed in a DSC crucible. An empty crucible is used as a reference.
- **Instrument Setup:** The sample and reference crucibles are placed in the DSC cell. The desired temperature program is set.

- **Measurement:** The sample is heated at a constant rate (e.g., 10°C/min) through the expected phase transition temperature range. The heat flow to the sample is continuously monitored.
- **Data Analysis:** A phase transition is indicated by an endothermic or exothermic peak in the DSC curve. The peak temperature is taken as the phase transition temperature. For the ferroelectric-paraelectric transition in PKN, an endothermic peak is expected upon heating.

X-ray Diffraction (XRD) Analysis

XRD is used to determine the crystal structure of the material at different temperatures, confirming the phase transition.

a. Materials and Equipment:

- X-ray diffractometer with a high-temperature attachment.
- Finely ground powder of the sintered **lead potassium** niobate ceramic.
- Sample holder for the high-temperature attachment.

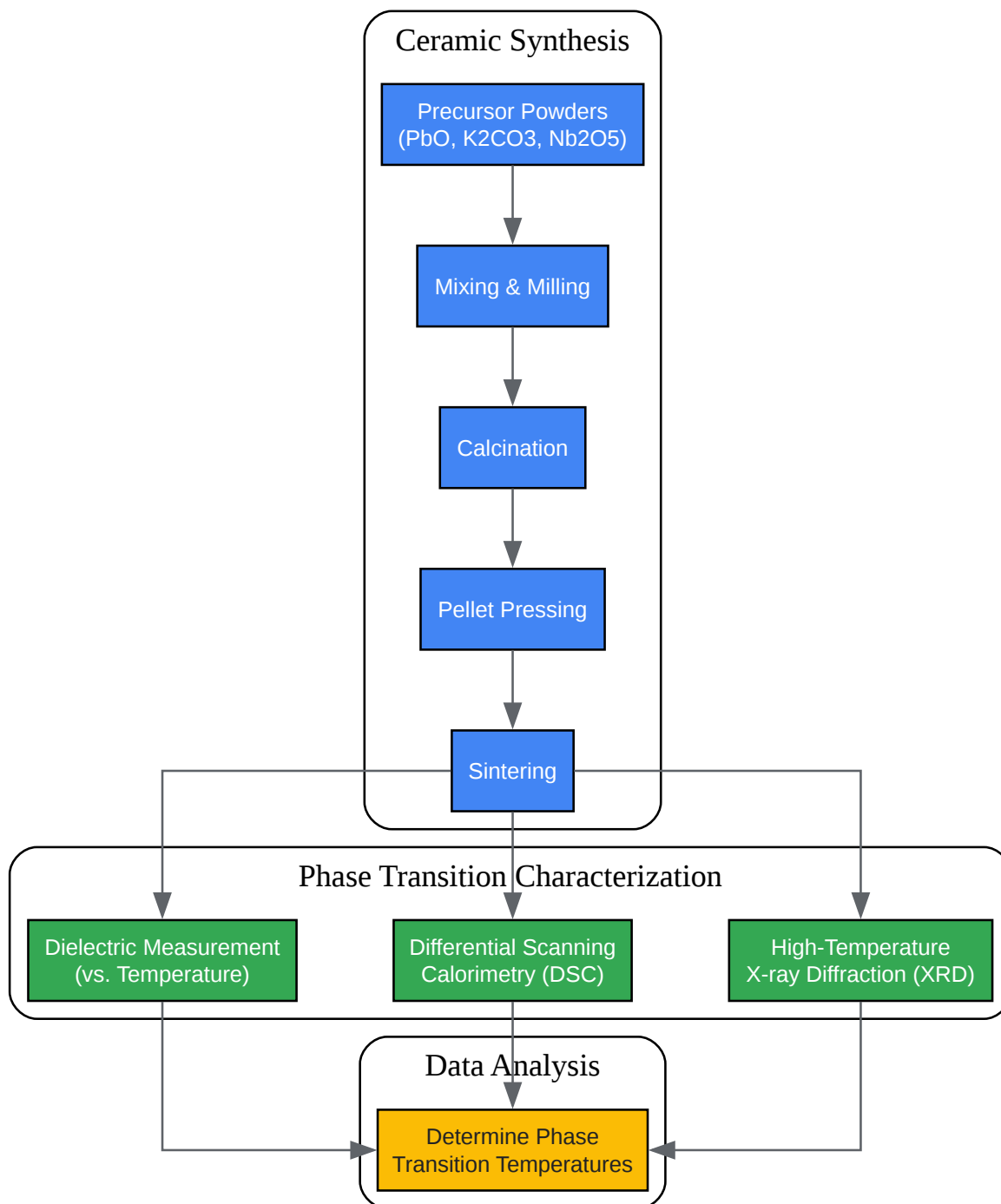
b. Procedure:

- **Sample Preparation:** A small amount of the finely ground powder is placed in the sample holder of the high-temperature attachment.
- **Room Temperature Scan:** An initial XRD scan is performed at room temperature to determine the crystal structure in the ferroelectric phase (typically orthorhombic or tetragonal for TTB materials).
- **High-Temperature Scans:** The sample is heated to various temperatures below and above the expected Curie temperature. At each desired temperature, an XRD scan is performed.
- **Data Analysis:** The diffraction patterns obtained at different temperatures are analyzed to identify changes in the crystal structure. The transition from a non-centrosymmetric ferroelectric phase (e.g., orthorhombic or tetragonal) to a centrosymmetric paraelectric phase (e.g., tetragonal or cubic) confirms the phase transition. Rietveld refinement can be used to determine the lattice parameters and space group at each temperature.

Visualizations

Experimental Workflow for Determining Phase Transition Temperatures

The following diagram illustrates the typical workflow for characterizing the phase transition temperatures of **lead potassium** niobate ceramics.



Potassium Content (x in Pb(1-x)K(2x)Nb₂O₆)

Curie Temperature (°C)

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